molecular formula C20H26N2OS B2702234 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396883-78-5

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2702234
CAS No.: 1396883-78-5
M. Wt: 342.5
InChI Key: NTJNIVNTTFWQHV-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a synthetic urea derivative designed for advanced chemical and pharmacological research. Urea-based small molecules are of significant interest in medicinal chemistry due to their ability to act as scaffolds for protein-binding and enzyme inhibition. This compound features a 4-tert-butylphenyl group, a cyclopropyl moiety, and a 2-thiophenethyl chain, a structure that suggests potential for diverse biological activity. Compounds with similar urea cores and aromatic systems have been investigated as key intermediates in the development of kinase inhibitors for proliferative diseases and as potent inhibitors for viral entry, such as against the hepatitis C virus (HCV) . Furthermore, structurally related 1-(phenethyl)urea analogs have been identified as potent negative allosteric modulators (NAMs) of the cannabinoid CB1 receptor, demonstrating the value of this chemical class in neuroscience research, particularly in the study of addiction and reward pathways . The specific substitution pattern on this urea compound makes it a valuable candidate for researchers exploring structure-activity relationships (SAR) in these or other therapeutic areas. It is supplied exclusively for laboratory research to investigate its physicochemical properties, mechanism of action, and binding affinity against various biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJNIVNTTFWQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Medicinal Chemistry

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea serves as a scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Urease Inhibition
Recent studies have highlighted the potential of thiourea derivatives, similar to this compound, in inhibiting urease, an enzyme linked to various diseases such as peptic ulcers and kidney stones. The compound's structural similarity to known urease inhibitors suggests it could be explored for this application .

Materials Science

The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). The presence of the thiophene moiety is particularly advantageous due to its electronic properties, making it suitable for applications in optoelectronic devices.

Research Findings
Research indicates that compounds with thiophene rings exhibit enhanced charge transport properties, which are crucial for the efficiency of OLEDs .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique functional groups can be leveraged to create derivatives with tailored properties.

Synthetic Routes
The synthesis typically involves:

  • Formation of a thiophene derivative through the Gewald reaction.
  • Reaction with isocyanates to yield the final urea product .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential urease inhibitor; structural scaffold for drug development
Materials ScienceSuitable for OLEDs; enhanced charge transport properties
Organic SynthesisActs as an intermediate in synthesizing complex molecules

Anti-Urease Activity

A study evaluated various thiourea derivatives for their urease inhibitory activity. The results indicated that modifications to the phenyl ring significantly influenced enzyme inhibition efficacy. Compounds similar to this compound exhibited promising anti-urease activity with low toxicity profiles .

Antiviral Activity

Research has demonstrated that compounds containing thiophene structures exhibit antiviral properties against RNA viruses. For instance, derivatives showed effective concentrations (EC50) ranging from 0.20 to 0.35 μM against various viral strains, indicating strong potential for further development as antiviral agents .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted)
1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea Urea 4-tert-butylphenyl, cyclopropyl, 2-(thiophen-2-yl)ethyl ~375.5 ~4.2
1-(4-tert-Butylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f) [4] Urea 4-tert-butylphenyl, azetidinone (4-fluorophenyl, 4-methoxyphenyl) ~520.6 ~3.8
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one [1] Imidazo-triazol-ethanone Thiophen-2-yl, fused benzimidazo-triazole ~432.4 ~3.5
[1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (I12) [3]] Diazepane-pyrimidine 4-isopropylbenzyl, pyridinyl-thiophenyl-pyrimidine ~592.7 ~2.9
(S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol (Rotigotine analog) [6] Naphthalenol-amine 2-(thiophen-2-yl)ethylamino, tetrahydronaphthalenol ~315.4 ~2.7

Key Observations:

  • Core Structure Diversity: The urea core in the target compound contrasts with azetidinone (4f), imidazo-triazol (), and naphthalenol () backbones. Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity but reduce solubility compared to azetidinone or amine-based structures [4].
  • Thiophene-ethyl Motif: Shared with Rotigotine analogs (), this group may facilitate interactions with sulfur-preferring receptors or enzymes. However, the urea core likely alters pharmacokinetics compared to Rotigotine’s amine-linked scaffold [6].
  • Cyclopropyl vs.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The tert-butyl group in the target compound increases hydrophobicity (predicted logP ~4.2), which may limit aqueous solubility compared to Rotigotine analogs (logP ~2.7) [6].
  • Metabolic Stability: Thiophene-containing compounds (e.g., ) are prone to oxidative metabolism at the sulfur atom. The cyclopropyl group in the target compound may slow degradation compared to linear alkyl chains in I12 [3].

Biological Activity

1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound notable for its unique structural features, which include a tert-butyl group, a cyclopropyl moiety, and a thiophene ring. These characteristics suggest potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2OS
  • Molecular Weight : 342.50 g/mol

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. A common method includes:

  • Formation of Thiophene Derivative : Utilizing the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
  • Urea Formation : The final step is the reaction of the intermediate with an isocyanate to yield the urea derivative.

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives containing thiophene rings often demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Anti-inflammatory Properties : Some derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Soluble Epoxide Hydrolase (sEH) Inhibition : Cyclopropyl urea derivatives have been highlighted for their ability to inhibit sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory effects .

In Vitro Studies

A study focusing on related cyclopropyl urea derivatives demonstrated significant sEH inhibitory activity, with some compounds showing sub-nanomolar IC50 values. This indicates that structural modifications in urea derivatives can enhance biological activity significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Tert-butyl GroupIncreases lipophilicity and solubility
Cyclopropyl MoietyEnhances stability and reactivity
Thiophene RingContributes to biological activity through electron delocalization

Comparative Analysis

When compared to similar compounds, such as other thiophene or cyclopropane derivatives, this compound exhibits unique properties that could lead to distinct pharmacological profiles.

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